(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, an ethoxyphenyl group, and a pyrrolidone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzodioxine ring: This can be achieved through the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions.
Introduction of the ethoxyphenyl group: This step involves the coupling of the benzodioxine intermediate with an ethoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.
Construction of the pyrrolidone core: The final step involves the cyclization of the intermediate with a suitable amine and carbonyl source under acidic or basic conditions to form the pyrrolidone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-methoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-ethoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H25NO7 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO7/c1-3-30-17-6-4-5-15(13-17)21-20(23(27)24(28)25(21)9-10-29-2)22(26)16-7-8-18-19(14-16)32-12-11-31-18/h4-8,13-14,21,26H,3,9-12H2,1-2H3/b22-20+ |
InChI Key |
WECVGJBDRCMEMY-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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